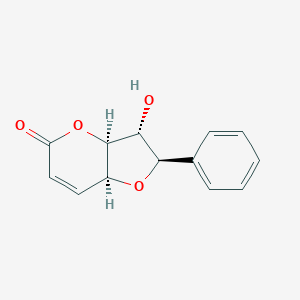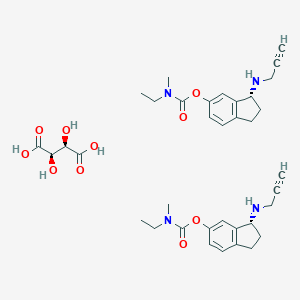
左旋多卡巴司他
描述
Ladostigil tartrate is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurodegenerative diseases. This drug belongs to the class of monoamine oxidase inhibitors (MAOIs) and has been shown to have neuroprotective effects in preclinical studies.
科学研究应用
神经保护和氧化应激减少
左旋多卡巴司他具有抗氧化特性,使其成为治疗神经退行性疾病的有希望的候选药物。在使用人神经母细胞样 SH-SY5Y 细胞的研究中,左旋多卡巴司他减轻了过氧化氢 (H₂O₂) 和其他氧化剂引起的氧化应激。 它部分逆转了细胞活力下降并降低了氧化水平 . 这些发现表明左旋多卡巴司他可以保护神经元免受氧化损伤,这对阿尔茨海默病等疾病具有重要意义。
抗炎作用
左旋多卡巴司他具有抗炎特性,可以降低促炎细胞因子的水平,包括肿瘤坏死因子 α (TNF-α)。 在脂多糖 (LPS) 激活的巨噬细胞中,左旋多卡巴司他有效地抑制了 TNF-α 的表达 . 这种抗炎作用可能对各种炎症性疾病有益。
线粒体自噬和细胞稳态
线粒体自噬,即选择性清除受损线粒体,在维持细胞健康中起着至关重要的作用。左旋多卡巴司他对线粒体自噬途径的影响可能有助于其神经保护作用。 通过调节与蛋白质稳态和内质网 (ER) 功能相关的基因表达,左旋多卡巴司他有助于维持细胞稳态 .
认知增强
在动物模型中,长期使用左旋多卡巴司他可预防认知能力下降。接受左旋多卡巴司他治疗的大鼠表现出改善的识别和空间记忆。 此外,左旋多卡巴司他抑制了脑和小胶质细胞培养物中促炎细胞因子基因 (TNFα、IL1β 和 IL6) 的过度表达 . 这些发现表明左旋多卡巴司他具有潜在的认知增强作用。
心脏保护
左旋多卡巴司他可以保护心肌细胞。 虽然需要更多研究来完全了解其机制,但其抗炎和抗氧化特性可能有助于心脏保护作用 .
阿尔茨海默病的潜力
鉴于其对氧化应激、炎症和认知功能的影响,左旋多卡巴司他正在被探索作为治疗阿尔茨海默病的潜在药物。 它调节应激相关基因 (如 Clk1) 并抑制其他基因 (如 Ccpg1 和 Synj1) 的能力突出了其多方面作用 .
作用机制
Target of Action
Ladostigil Tartrate primarily targets acetylcholinesterase , butyrylcholinesterase , and monoamine oxidase B . These enzymes play crucial roles in neurotransmission, with acetylcholinesterase and butyrylcholinesterase involved in the breakdown of acetylcholine, a key neurotransmitter for memory and learning. Monoamine oxidase B, on the other hand, is involved in the degradation of dopamine, a neurotransmitter essential for motor control and mood regulation .
Mode of Action
Ladostigil Tartrate acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, and an irreversible inhibitor of monoamine oxidase B . By inhibiting these enzymes, Ladostigil Tartrate prevents the breakdown of acetylcholine and dopamine, thereby increasing their levels in the brain. This results in enhanced neurotransmission, which can improve cognitive function and mood .
Biochemical Pathways
Ladostigil Tartrate affects several biochemical pathways. It influences the amyloid precursor protein processing pathway , the protein kinase C pathway , and the mitogen-activated protein kinase pathway . It also regulates the Bcl-2 family members and inhibits cell death markers . Moreover, it enhances the expression of neurotrophic factors like GDNF and BDNF, potentially reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis .
Result of Action
Ladostigil Tartrate has several molecular and cellular effects. It has been shown to reduce oxidative stress and endoplasmic reticulum (ER) stress in human neuroblast-like SH-SY5Y cells . It also decreases the expression of Egr1, a gene implicated in psychophysiological stress and Alzheimer’s disease, and increases the expression of TNFaIP3, which suppresses cytokine release . These actions suggest that Ladostigil Tartrate may alleviate cell damage induced by oxidation and ER stress, potentially reducing neurotoxicity .
Action Environment
Environmental factors, particularly oxidative stress conditions, can influence the action of Ladostigil Tartrate. For instance, in conditions of chronic stress that are observed in the aging brain, Ladostigil Tartrate may block oxidative stress processes and consequently reduce neurotoxicity . Furthermore, it has been shown to prevent microglial activation and learning deficits in aging rats, suggesting its potential efficacy in neurodegenerative disorders .
未来方向
Ladostigil was initially developed for Alzheimer’s disease but later changed to an indication of mild cognitive impairment (MCI) . In a Phase 2 study, Ladostigil missed its primary endpoint, but trended in the direction of a treatment benefit . Treatment benefits were reported on MRI and select cognitive tests . These results were formally published in Neurology .
生化分析
Biochemical Properties
Ladostigil tartrate functions as a butyryl cholinesterase inhibitor and possesses anti-inflammatory properties. It effectively reduces the levels of tumor necrosis factor alpha in lipopolysaccharide-activated macrophages . Additionally, ladostigil tartrate provides protection to cardiomyocytes and exhibits neuroprotective functionality, making it a potential treatment for mild cognitive impairment and spatial memory deficits . The compound interacts with enzymes such as butyryl cholinesterase and proteins involved in inflammatory pathways, thereby modulating their activity and reducing oxidative and nitrative stress .
Cellular Effects
Ladostigil tartrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce inflammation by decreasing the levels of tumor necrosis factor alpha in activated macrophages . In neuronal cells, ladostigil tartrate provides neuroprotection by reducing oxidative stress and promoting cell survival. It also affects cardiomyocytes by offering protection against stress-induced damage . These cellular effects contribute to the compound’s potential therapeutic benefits in treating neurodegenerative diseases and cardiovascular conditions.
Molecular Mechanism
The mechanism of action of ladostigil tartrate involves multiple pathways. At the molecular level, it inhibits butyryl cholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission . Additionally, ladostigil tartrate reduces inflammation by inhibiting the production of tumor necrosis factor alpha in activated macrophages . The compound also exerts neuroprotective effects by reducing oxidative and nitrative stress, which helps in maintaining neuronal health and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ladostigil tartrate have been observed to change over time. The compound is stable under desiccated conditions and can be stored at temperatures between 2-8°C . Long-term studies have shown that ladostigil tartrate maintains its neuroprotective and anti-inflammatory properties over extended periods. Its stability and efficacy may be influenced by factors such as storage conditions and exposure to light and moisture .
Dosage Effects in Animal Models
The effects of ladostigil tartrate vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotection and reduce inflammation without causing significant adverse effects . At higher doses, ladostigil tartrate may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ladostigil tartrate is involved in several metabolic pathways, including those related to cholinergic neurotransmission and inflammatory responses. The compound interacts with enzymes such as butyryl cholinesterase and proteins involved in the production of tumor necrosis factor alpha . These interactions modulate metabolic flux and influence the levels of metabolites involved in oxidative and nitrative stress . By targeting these pathways, ladostigil tartrate helps in maintaining cellular homeostasis and reducing the risk of neurodegenerative and inflammatory diseases.
Transport and Distribution
Within cells and tissues, ladostigil tartrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability, blood-brain barrier penetration, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in specific tissues, thereby influencing its therapeutic efficacy.
Subcellular Localization
Ladostigil tartrate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, ladostigil tartrate may localize to the mitochondria, where it exerts its neuroprotective effects by reducing oxidative stress . Understanding the subcellular localization of ladostigil tartrate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ladostigil Tartrate involves the condensation of two key intermediates, namely N-propargyl-3R-aminoindan and N-methyl-3R-aminoindan. The resulting compound is then reacted with L-(+)-tartaric acid to form Ladostigil Tartrate.", "Starting Materials": [ "3R-aminoindan", "Propargyl bromide", "Methylamine", "L-(+)-tartaric acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of N-propargyl-3R-aminoindan", "3R-aminoindan is reacted with propargyl bromide in the presence of sodium hydroxide to form N-propargyl-3R-aminoindan.", "Step 2: Synthesis of N-methyl-3R-aminoindan", "N-propargyl-3R-aminoindan is reacted with methylamine in ethanol to form N-methyl-3R-aminoindan.", "Step 3: Synthesis of Ladostigil Tartrate", "N-methyl-3R-aminoindan is reacted with L-(+)-tartaric acid in the presence of hydrochloric acid to form Ladostigil Tartrate." ] } | |
CAS 编号 |
209394-46-7 |
分子式 |
C20H26N2O8 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C16H20N2O2.C4H6O6/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1 |
InChI 键 |
DZMNQRCPJKPTNC-KBYGAXRISA-N |
手性 SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
同义词 |
N-Ethyl-N-methylcarbamic Acid (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-_x000B_5-yl Ester (2R,3R)-2,3-Dihydroxybutanedioate; TV 3326; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the discovery of Ladostigil Tartrate crystals?
A1: The identification of specific Ladostigil Tartrate crystal forms, as detailed in the research paper "Crystals of ladostigil tartrate, methods of production and pharmaceutical compositions thereof" [], represents a significant step in pharmaceutical development. Discovering and characterizing specific crystal forms of a drug is crucial because different polymorphs (different crystal structures of the same molecule) can exhibit varying physical and chemical properties. These properties include solubility, dissolution rate, stability, and even bioavailability, all of which directly impact the drug's efficacy and safety.
Q2: How could this discovery impact the future development of Ladostigil Tartrate formulations?
A2: The research presented in the paper [] focuses on defining the characteristics of Ladostigil Tartrate crystals and outlining methods for their production. This is particularly valuable for creating stable and effective pharmaceutical formulations. By understanding the specific properties of these crystals, researchers can develop formulations that optimize drug delivery, improve shelf-life, and potentially enhance the therapeutic benefits of Ladostigil Tartrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
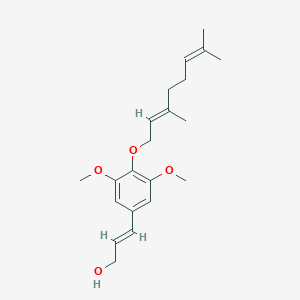
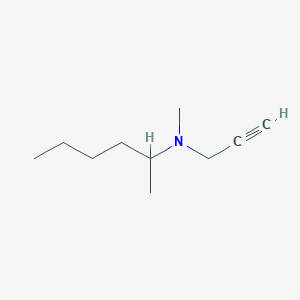
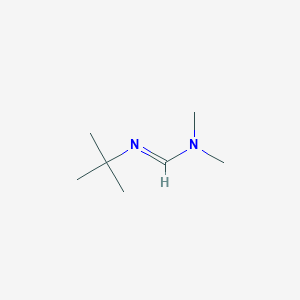

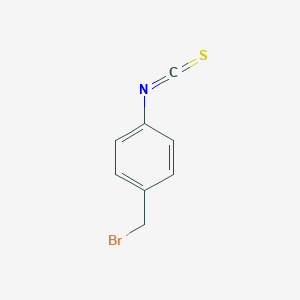
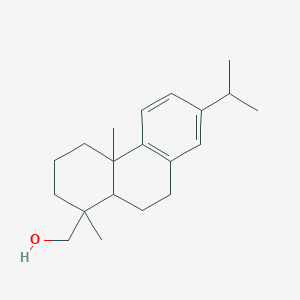

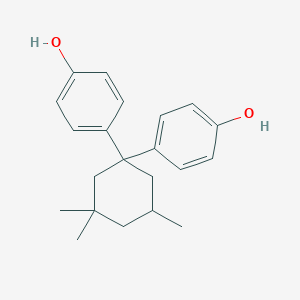

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)


